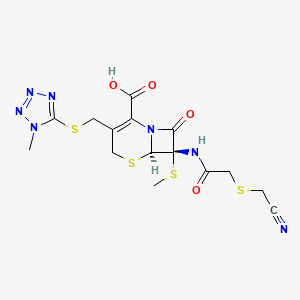

S-Methyl Cefmetazole

Overview

Description

S-Methyl Cefmetazole: is a cephamycin antibiotic, which is a subclass of cephalosporins. It is a semisynthetic compound with a broad spectrum of activity against both gram-positive and gram-negative microorganisms. This compound is particularly effective in treating bacterial infections and is known for its stability against beta-lactamase enzymes, which are produced by certain bacteria to resist antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl Cefmetazole involves several key steps:

Silanization: The starting material, 7beta-dichloroacetamido-3-(1-methyl-1H-tetrazole-5-mercaptomethy)-3-cephem-4-carboxylic acid triethylamine salt, undergoes silanization.

Halogenation: This is followed by halogenation to introduce the necessary halogen atoms.

Methoxylation: The compound is then methoxylated to introduce methoxy groups.

Secondary Silanization: A secondary silanization step is performed to further modify the compound.

Chain Extension and Acid Formation: Finally, chain extension and acid formation steps are carried out to obtain the desired cefmetazole sodium.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in a series of batch reactions, with each step carefully monitored and optimized for efficiency .

Chemical Reactions Analysis

Types of Reactions: S-Methyl Cefmetazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Clinical Applications

- Treatment of Infections : S-Methyl Cefmetazole is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its broad-spectrum activity makes it a valuable option in antibiotic therapy, particularly for patients with infections resistant to first-generation antibiotics.

- Comparison with Other Antibiotics : A study comparing this compound with cefoxitin for treating endometritis following cesarean delivery found that cefmetazole had a cure rate of 89% compared to 79% for cefoxitin, indicating its superior efficacy in this context .

- Resistance Mechanisms : Research has shown that this compound is stable against many beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. This stability enhances its potential as a treatment option for infections caused by extended-spectrum beta-lactamase-producing organisms .

Pharmacokinetics

This compound demonstrates approximately 100% bioavailability when administered intramuscularly, making it effective for systemic infections. It is typically administered via intravenous or intramuscular routes, allowing for flexible dosing schedules tailored to patient needs.

Case Study 1: Disulfiram-like Reaction

A notable case report described a 72-year-old man who experienced a disulfiram-like reaction after consuming alcohol while being treated with this compound. Symptoms included skin flushing and chest discomfort, highlighting the importance of monitoring patient interactions with alcohol during treatment . This case underscores the need for healthcare providers to educate patients about potential side effects associated with antibiotic therapy.

Case Study 2: Efficacy Against Resistant Strains

In another study focusing on the efficacy of this compound against resistant strains, it was observed that the compound effectively treated infections caused by resistant Escherichia coli and Klebsiella species. The findings support its use as an alternative treatment option in cases where traditional antibiotics fail .

Table 1: Antimicrobial Spectrum of this compound

| Pathogen Type | Specific Pathogens | Activity Level |

|---|---|---|

| Gram-positive | Staphylococcus aureus | Bactericidal |

| Gram-negative | Escherichia coli, Klebsiella spp. | Bactericidal |

| Anaerobic | Bacteroides fragilis | Bactericidal |

Table 2: Clinical Efficacy Comparison

| Antibiotic | Cure Rate (%) | Adverse Events (%) |

|---|---|---|

| This compound | 89 | Similar to control |

| Cefoxitin | 79 | Similar to control |

Mechanism of Action

The bactericidal activity of S-Methyl Cefmetazole results from the inhibition of bacterial cell wall synthesis. This is achieved through its affinity for penicillin-binding proteins (PBPs), which are essential for the formation of the bacterial cell wall. By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Cefoxitin: Another cephamycin antibiotic with similar activity but different pharmacokinetic properties.

Cefotetan: A cephamycin with a broader spectrum of activity against anaerobic bacteria.

Cefamandole: A second-generation cephalosporin with a different side chain structure.

Uniqueness of S-Methyl Cefmetazole: this compound is unique in its stability against beta-lactamase enzymes, making it particularly effective against beta-lactamase-producing bacteria. Its specific side chain structure also contributes to its unique pharmacokinetic properties, such as its distribution and elimination in the body .

Biological Activity

S-Methyl Cefmetazole is a semisynthetic cephamycin antibiotic, categorized as a second-generation cephalosporin. It exhibits a broad spectrum of bactericidal activity against both gram-positive and gram-negative bacteria. This compound is primarily utilized in clinical settings for treating various bacterial infections, particularly those caused by resistant strains.

Cefmetazole works by inhibiting bacterial cell wall synthesis, similar to penicillins. It binds to penicillin-binding proteins (PBPs), which are crucial for the formation of the bacterial cell wall. The inhibition of these proteins leads to cell lysis and death of the bacteria. The specific PBPs targeted by cefmetazole include:

- PBP 2a in Staphylococcus aureus

- PBP 1A and 1B in Escherichia coli

- FtsI (Peptidoglycan synthase) in E. coli

The binding affinity for these proteins is essential for its antibacterial efficacy, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Spectrum of Activity

Cefmetazole has demonstrated activity against a variety of pathogens, with minimum inhibitory concentration (MIC) values indicating its effectiveness:

| Organism | MIC (μg/ml) |

|---|---|

| Bacteroides fragilis | 0.06 - >256 |

| Clostridioides difficile | 8 - >128 |

| Staphylococcus aureus | 0.5 - 256 |

| Escherichia coli | Varies (generally effective) |

This table illustrates its broad-spectrum capabilities, particularly in treating infections related to urinary tracts and skin .

Comparative Studies

In comparative studies, cefmetazole's efficacy was measured against other cephalosporins such as cefmenoxime and cefoperazone. While it showed substantial activity, it was often less effective than its counterparts, indicating that while it is a useful antibiotic, it may not be the best choice for all infections .

Case Studies

Several clinical evaluations have highlighted cefmetazole's effectiveness across different demographics:

- Pediatric Use : In children, cefmetazole has been shown to effectively treat infections caused by resistant bacteria, with minimal adverse effects reported.

- Elderly Patients : Studies indicate that cefmetazole is well-tolerated in elderly patients, providing effective treatment for various infections without significant complications .

Pharmacokinetics

Cefmetazole is characterized by rapid absorption following intramuscular injection, with a bioavailability of approximately 100%. Its half-life ranges around 1.5 hours, allowing for frequent dosing to maintain therapeutic levels in the bloodstream. The drug undergoes minimal metabolism and is primarily excreted unchanged in urine .

Adverse Effects

While generally well-tolerated, cefmetazole can cause some side effects due to its chemical structure, which includes an N-methylthiotetrazole side chain. This can lead to:

- Hypoprothrombinemia

- Disulfiram-like reactions when consumed with alcohol

These effects are attributed to the inhibition of vitamin K epoxide reductase and aldehyde dehydrogenase .

Properties

IUPAC Name |

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methylsulfanyl-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O4S4/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKWCPOCBYWASE-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.